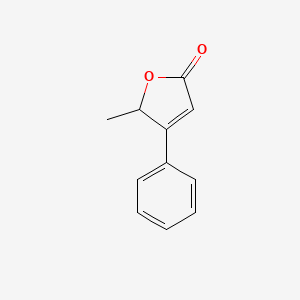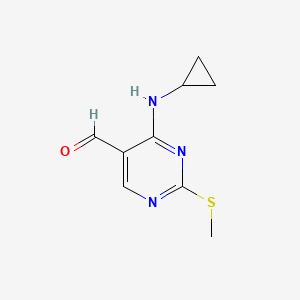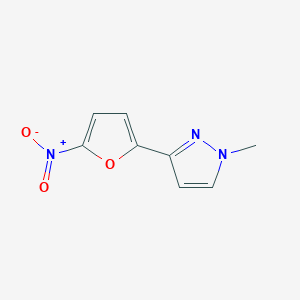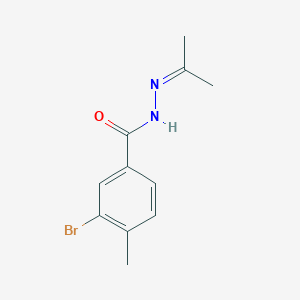![molecular formula C15H21BO3S B8669718 1-[4-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B8669718.png)
1-[4-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a boronate ester group and a methylthio substituent
準備方法
The synthesis of 1-[4-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone typically involves several steps:
Synthetic Routes: The preparation often starts with the formation of the boronate ester group. This can be achieved through the reaction of a phenylboronic acid derivative with a suitable dioxaborolane reagent under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures consistent quality and high throughput.
化学反応の分析
1-[4-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone undergoes various chemical reactions:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). The reactions are often carried out under inert atmosphere conditions to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include biaryl compounds, alcohols, and sulfoxides or sulfones, depending on the specific reaction conditions.
科学的研究の応用
1-[4-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a precursor for drug development, especially in the synthesis of pharmacologically active molecules.
Industry: In the industrial sector, it is utilized in the production of advanced materials, including polymers and electronic components, due to its unique structural properties.
作用機序
The mechanism of action of 1-[4-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone involves several molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, depending on its specific derivatives. For instance, its boronate ester group can form reversible covalent bonds with diols, making it useful in enzyme inhibition studies.
Pathways Involved: The compound’s derivatives may influence cellular pathways related to oxidative stress, apoptosis, and signal transduction, contributing to their potential therapeutic effects.
類似化合物との比較
When compared to similar compounds, 1-[4-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone stands out due to its unique combination of functional groups:
Similar Compounds: Compounds such as 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone and 1-(4-(Methylthio)phenyl)ethanone share structural similarities but lack the combined boronate ester and methylthio functionalities.
Uniqueness: The presence of both the boronate ester and methylthio groups in a single molecule enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry and material science.
特性
分子式 |
C15H21BO3S |
|---|---|
分子量 |
292.2 g/mol |
IUPAC名 |
1-[4-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C15H21BO3S/c1-10(17)11-7-8-13(20-6)12(9-11)16-18-14(2,3)15(4,5)19-16/h7-9H,1-6H3 |
InChIキー |
RMTIIFNBUHEBSH-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)C)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


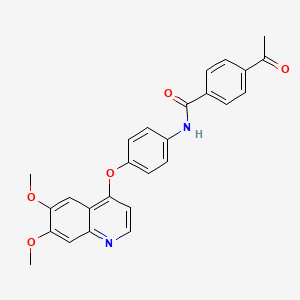
![2-[(2-Chlorophenoxy)methyl]-1,3-thiazole-4-carbohydrazide](/img/structure/B8669655.png)
![6-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B8669660.png)
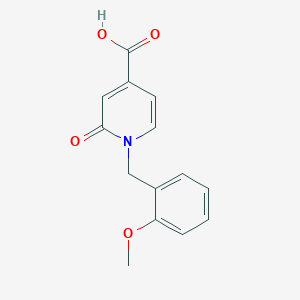
![methyl 4-chloro-9H-pyrimido[4,5-b]indole-7-carboxylate](/img/structure/B8669667.png)
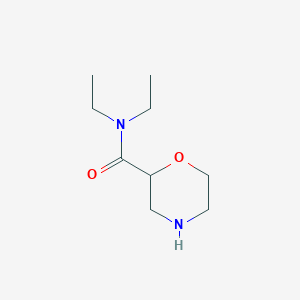
![tert-butyl N-[(3S)-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate](/img/structure/B8669685.png)
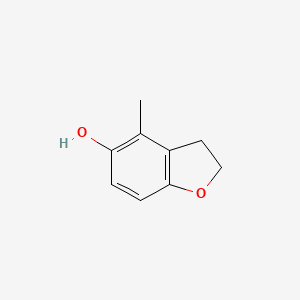
![2-[4-(Bromomethyl)phenyl]acetamide](/img/structure/B8669697.png)
![6-Amino-5-[(2-aminophenyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B8669710.png)
